molecular formula C17H12O3 B103354 Naphthalen-1-yl phenyl carbonate CAS No. 17145-98-1

Naphthalen-1-yl phenyl carbonate

Cat. No.: B103354
CAS No.: 17145-98-1
M. Wt: 264.27 g/mol
InChI Key: YPURHVDOFHBPQV-UHFFFAOYSA-N
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Description

Naphthalen-1-yl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a naphthalene ring and a phenyl group connected through a carbonate linkage

Mechanism of Action

Target of Action

A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been shown to bind to target proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in cell wall glucan decomposition and metabolism, cell membrane synthesis, and oxidoreductase activity .

Mode of Action

The related compound nnpcn binds to its target proteins via van der waals and electrostatic forces (for glucanase) and hydrogen bonding (for abc transporter and nadph nitrate reductase) . This binding likely alters the function of these proteins, leading to changes in the cell.

Biochemical Pathways

The related compound nnpcn affects several significant metabolic pathways, such as steroid biosynthesis and abc transporters . These pathways are crucial for various cellular functions, including cell growth and metabolism.

Pharmacokinetics

The hole mobility of a related compound, n,n′-bis(naphthalen-1-yl)-n,n′-bis(phenyl) benzidine (npb), has been investigated . This property could influence the compound’s bioavailability and distribution within the body.

Result of Action

The related compound nnpcn has been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .

Action Environment

The related compound npb’s hole mobility varies with thickness, suggesting that physical parameters could influence its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-1-yl phenyl carbonate can be synthesized through the reaction of naphthalen-1-ol with phenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl phenyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form naphthalen-1-ol and phenol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous sodium hydroxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Naphthalen-1-ol and phenol.

    Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.

    Oxidation/Reduction: Oxidized or reduced forms of the naphthalene or phenyl groups.

Scientific Research Applications

Naphthalen-1-yl phenyl carbonate has several applications in scientific research:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable carbonate linkages.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive carbonate group.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-1-yl methyl carbonate
  • Naphthalen-1-yl ethyl carbonate
  • Phenyl methyl carbonate
  • Phenyl ethyl carbonate

Uniqueness

Naphthalen-1-yl phenyl carbonate is unique due to the presence of both a naphthalene ring and a phenyl group, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis.

Properties

IUPAC Name

naphthalen-1-yl phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPURHVDOFHBPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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